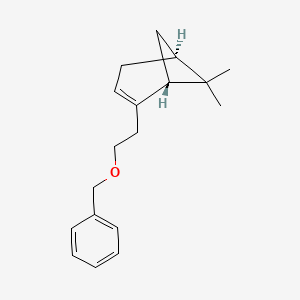

(1R)-(-)-Nopol benzyl ether

Description

Chirality and Stereochemistry in Organic Synthesis Research

Chirality is a geometric property of some molecules and ions. wikipedia.org A chiral molecule is non-superimposable on its mirror image, much like a person's left and right hands. wikipedia.orglibretexts.org These non-superimposable mirror images are called enantiomers. wikipedia.org In the realm of organic chemistry, the spatial arrangement of atoms, known as stereochemistry, profoundly influences a molecule's physical and chemical properties. libretexts.orgrijournals.com This is particularly crucial for biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. numberanalytics.comfiveable.me Therefore, the ability to selectively synthesize one enantiomer over the other is a primary goal in modern organic synthesis. rijournals.com

Importance of Chiral Auxiliaries in Enantioselective Transformations

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.comwikipedia.org By attaching a chiral auxiliary, chemists can create a chiral environment that favors the formation of one stereoisomer over another, a process known as an enantioselective transformation. fiveable.menumberanalytics.com The auxiliary effectively guides the approaching reagents to one face of the molecule, leading to a high degree of stereoselectivity. numberanalytics.com After the desired transformation is complete, the chiral auxiliary can be removed and often recycled, making it an efficient strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com The use of chiral auxiliaries is a well-established and versatile method for producing enantiomerically pure compounds, which are essential in fields such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.com

Overview of (1R)-(-)-Nopol Benzyl (B1604629) Ether as a Chiral Precursor and Auxiliary

(1R)-(-)-Nopol benzyl ether, derived from the naturally occurring terpene (-)-nopol (B44374), is a valuable chiral building block in organic synthesis. chemsrc.comlookchem.comkoreascience.kr Its rigid bicyclic structure and defined stereochemistry make it an effective chiral auxiliary. lookchem.com It is known for its ability to introduce chirality into molecules, serving as a precursor for the synthesis of other chiral compounds. lookchem.comsci-hub.se For instance, it has been utilized in the synthesis of chiral borane (B79455) reagents, which are powerful tools for asymmetric reductions of ketones. psu.eduresearchgate.net The benzyl ether group in this compound can also play a role in directing reactions and can be cleaved under specific conditions. researchgate.netorganic-chemistry.org

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 74851-17-5 |

| Molecular Formula | C18H24O |

| Molecular Weight | 256.38 g/mol |

| Boiling Point | 112-114 °C at 0.025 mm Hg |

| Density | 0.982 g/mL at 25 °C |

| Refractive Index | n20/D 1.5204 |

(Data sourced from multiple chemical suppliers and databases). chemsrc.comchemicalbook.comalfa-chemistry.com

The synthesis of this compound itself starts from (-)-nopol, which is reacted with a benzyl halide. evitachem.com (-)-Nopol is in turn derived from β-pinene, a readily available natural product. evitachem.comgoogle.com

The utility of this compound extends to its derivatives. For example, its hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) leads to the formation of NB-Enantrane®, a highly effective asymmetric reducing agent. researchgate.net This reagent has demonstrated significant success in the asymmetric reduction of various ketones, yielding alcohols with high enantiomeric excess. psu.edu Furthermore, derivatives of nopol (B1679846) have been explored for their potential biological activities and have been used in the synthesis of complex molecules, including natural products and drug candidates. nih.govd-nb.inforesearchgate.netrsc.org

The biotransformation of (-)-Nopol benzyl ether by microorganisms like Aspergillus niger has also been studied, leading to the production of interesting antioxidant compounds. sci-hub.se This highlights the potential for enzymatic and microbial processes to further diversify the chemical space accessible from this versatile chiral precursor. sci-hub.se

Structure

3D Structure

Properties

Molecular Formula |

C18H24O |

|---|---|

Molecular Weight |

256.4 g/mol |

IUPAC Name |

(1R,5S)-6,6-dimethyl-2-(2-phenylmethoxyethyl)bicyclo[3.1.1]hept-2-ene |

InChI |

InChI=1S/C18H24O/c1-18(2)16-9-8-15(17(18)12-16)10-11-19-13-14-6-4-3-5-7-14/h3-8,16-17H,9-13H2,1-2H3/t16-,17-/m0/s1 |

InChI Key |

VZTCOMJNYWLOOB-IRXDYDNUSA-N |

Isomeric SMILES |

CC1([C@H]2CC=C([C@@H]1C2)CCOCC3=CC=CC=C3)C |

Canonical SMILES |

CC1(C2CC=C(C1C2)CCOCC3=CC=CC=C3)C |

Origin of Product |

United States |

Synthetic Pathways and Advanced Derivatization Strategies

Preparation of (1R)-(-)-Nopol Benzyl (B1604629) Ether from Precursors

The synthesis of (1R)-(-)-Nopol benzyl ether is a two-step process that begins with the formation of (1R)-(-)-Nopol from β-pinene.

Synthesis of Nopol (B1679846) from β-Pinene via Prins Reaction

(1R)-(-)-Nopol is synthesized through the Prins reaction, which involves the condensation of β-pinene with paraformaldehyde. rsc.orgresearchgate.netdoaj.org This reaction is typically catalyzed by a Lewis acid. researchgate.net Various catalytic systems have been investigated to optimize the yield and selectivity of this reaction.

The reaction is influenced by several parameters, including the choice of catalyst, solvent, temperature, and reaction time. rsc.orgrsc.org For instance, tin-containing mesoporous silicates like Sn-MCM-41 have demonstrated high selectivity towards nopol. doaj.org Specifically, low tin-loaded Sn-MCM-41 can achieve nearly 100% nopol selectivity with high purity β-pinene. doaj.org Other effective catalysts include sulfated zirconia and metal ion-exchanged zeolites. researchgate.netrsc.org Sulfated zirconia, prepared by impregnating zirconium hydroxide (B78521) with sulfuric acid, has shown to yield over 99% β-pinene conversion with approximately 99% selectivity to nopol. researchgate.net The use of turpentine, which contains β-pinene, can serve as both reactant and solvent in some cases. researchgate.net

The proposed mechanism for the Prins reaction involves the activation of β-pinene and paraformaldehyde by the acid catalyst, leading to the formation of the nopol scaffold. researchgate.net

Table 1: Catalysts and Conditions for the Synthesis of Nopol via Prins Reaction

| Catalyst | Reactants | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| SnSBA-15(CVD) | β-pinene, paraformaldehyde | Propyl cyanide/water | Highly active, water-resistant, and recyclable catalyst. | rsc.org |

| Sulfated Zirconia | β-pinene (from turpentine), paraformaldehyde | None (turpentine acts as solvent) | >99% conversion of β-pinene and >99% selectivity to nopol. | researchgate.net |

| Sn-MCM-41 | β-pinene, paraformaldehyde | Toluene, ethyl acetate | High selectivity towards nopol (>96%). | researchgate.netdoaj.org |

| Zn-beta zeolite | β-pinene, paraformaldehyde | Various solvents | Yield of nopol increases with a decrease in Brønsted to Lewis acidity ratio. | rsc.org |

Benzylation of Nopol to this compound

Once nopol is obtained, the hydroxyl group is benzylated to yield this compound. This transformation can be achieved through several methods. researchgate.net

The Williamson ether synthesis is a common and versatile method for preparing ethers. masterorganicchemistry.comwikipedia.org This SN2 reaction involves the deprotonation of the alcohol (nopol) to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide (benzyl bromide or benzyl chloride). masterorganicchemistry.comwikipedia.orgorganic-chemistry.org

A strong base, such as sodium hydride (NaH), is typically used to deprotonate the alcohol. organic-chemistry.orgchem-station.com The reaction is often carried out in an aprotic solvent like dimethylformamide (DMF). chem-station.com To accelerate the reaction, a catalytic amount of an iodide salt, such as tetrabutylammonium (B224687) iodide (TBAI) or sodium iodide (NaI), can be added to in situ generate the more reactive benzyl iodide. chem-station.com

For substrates sensitive to basic conditions, milder bases like silver oxide (Ag₂O) can be employed for more selective benzylation. organic-chemistry.org

Table 2: Conditions for Williamson Ether Synthesis of Benzyl Ethers

| Base | Alkylating Agent | Solvent | Additive | Key Features | Reference |

|---|---|---|---|---|---|

| Sodium Hydride (NaH) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Dimethylformamide (DMF) | Tetrabutylammonium iodide (TBAI) or Sodium Iodide (NaI) | High yield, accelerated by iodide. | chem-station.com |

For substrates that are unstable under basic conditions, acid-catalyzed methods provide an alternative. organic-chemistry.org One such method involves the use of benzyl trichloroacetimidate (B1259523) in the presence of an acid catalyst. organic-chemistry.orgchem-station.com Another reagent, 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT), can be used with trifluoromethanesulfonic acid to afford benzyl ethers in good yields. organic-chemistry.org

Benzylation can also be performed under neutral conditions. Reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the conversion of alcohols to benzyl ethers upon warming, offering a mild alternative. organic-chemistry.orgchem-station.com

Acid-Catalyzed Benzylation Methodologies[5],

Chemical Modifications and Functionalization of this compound

This compound serves as a versatile intermediate for further chemical transformations.

One notable application is in asymmetric synthesis, where it is a precursor to NB-Enantrane®, a chiral reducing agent. researchgate.net This is prepared by the hydroboration of this compound with 9-Borabicyclo[3.3.1]nonane (9-BBN). researchgate.netontosight.ai

The double bond in the nopol benzyl ether structure is amenable to various functionalization reactions. For example, it can undergo hydroformylation, although it is relatively resistant to this transformation. researchgate.net Additionally, the allylic position can be targeted for C-H functionalization reactions, such as amination. google.com The benzylic ether itself can be cleaved under specific conditions, for instance, through aerobic debenzylation catalyzed by thiyl radicals. chemrxiv.org

Further modifications can be achieved through biotransformation. For example, Aspergillus niger strains can convert (-)-Nopol (B44374) benzyl ether into derivatives like (-)-4-oxonopol-2',4'-dihydroxybenzyl ether and (-)-4-oxonopol. evitachem.com

Hydroboration for Chiral Borohydride (B1222165) Reagent Formation

The hydroboration of this compound provides a pathway to novel chiral borohydride reagents, which are instrumental in the asymmetric reduction of prochiral ketones. The process typically involves the reaction of nopol benzyl ether with 9-borabicyclo[3.3.1]nonane (9-BBN). acs.org This initial hydroboration step yields a chiral organoborane known as NB-Enantrane. thieme-connect.de

Further treatment of NB-Enantrane with tert-butyllithium (B1211817) results in a hydride transfer, generating a new chiral trialkylborohydride reagent named NB-Enantride. acs.orgthieme-connect.decardiff.ac.uk This reagent has proven particularly effective for the asymmetric reduction of various ketones, especially aliphatic ketones. acs.org The presence of the benzyl ether group is considered crucial for creating a rigid and sterically defined transition state, which enhances the enantioselectivity of the reduction. cardiff.ac.uk The coordination of the ether's oxygen atom with the lithium ion is thought to contribute to this rigidity. cardiff.ac.uk

The effectiveness of these nopol-derived borohydride reagents is influenced by the reaction conditions, such as temperature. mdma.ch For instance, the asymmetric reduction of acetophenone (B1666503) using a chiral borohydride derived from this compound at very low temperatures resulted in (S)-1-phenylethanol with 70% enantiomeric purity. cardiff.ac.uk

Below is a table summarizing the key reagents and products in the formation of chiral borohydrides from this compound.

| Starting Material | Reagent(s) | Intermediate/Product | Application |

| This compound | 1. 9-BBN | NB-Enantrane | Asymmetric reduction of α,β-acetylenic ketones |

| NB-Enantrane | 2. tert-Butyllithium | NB-Enantride | Asymmetric reduction of aliphatic ketones |

Derivatization to Oxime O-Benzyl Ethers for Cyclic Amine Synthesis

This compound can be derivatized into oxime O-benzyl ethers, which serve as precursors for the synthesis of cyclic and bicyclic amines and hydroxylamines. researchgate.net Oxime ethers, characterized by the >C=N-O-R moiety, are versatile intermediates in organic synthesis and are known to exhibit a range of biological activities. researchgate.netmdpi.commisuratau.edu.ly

The synthesis of these derivatives often involves electrophile-induced ring-forming cyclizations. researchgate.net For example, phenylselenyl and iodine have been used as reagents to effect stereo- and regio-specific cyclizations of oxime and oxime O-benzyl ethers. researchgate.net These reactions can lead to the formation of N-heterocycles, including bridged bicyclo-[3.2.1]- and cyclic ring N-hydroxylamines and amines, often with the creation of multiple new chiral centers in a single step. researchgate.net

The general strategy involves the formation of an oxime from a ketone or aldehyde, followed by reaction with an alkyl or aryl halide to produce the oxime ether. mdpi.commisuratau.edu.ly In the context of nopol derivatives, this pathway opens up possibilities for creating complex, chiral nitrogen-containing molecules with potential applications in medicinal chemistry and materials science. The resulting compounds are valuable as synthetic intermediates, in part due to the N-O bond's susceptibility to reductive cleavage, which can generate corresponding 1,3-aminoalcohols. researchgate.net

Exploration of Epoxide Derivatives from Nopol Backbone for Polymer Chemistry Research

The rigid and bulky bicyclic structure of nopol makes it an attractive scaffold for the synthesis of novel epoxy monomers for polymer chemistry. researchgate.netresearchgate.net Derivatives of this compound can be transformed into epoxide monomers that exhibit high reactivity in cationic photopolymerization. researchgate.netresearchgate.net The inherent strain of the nopol backbone, combined with the strain of an introduced epoxy group, contributes to this high reactivity. researchgate.netresearchgate.net

Several strategies have been employed to synthesize these epoxy monomers. These include the alkylation of nopol with epichlorohydrin, nucleophilic aromatic substitution using the alkoxide of nopol, and the acetalization of nopol followed by epoxidation. researchgate.netresearchgate.net For instance, allyl nopol ether epoxide and nopol 1-propenyl ether epoxide are two such derivatives synthesized by reacting nopol with an allyl halide, followed by epoxidation of the double bond. evitachem.com The resulting epoxide ring is highly reactive and amenable to ring-opening reactions, a key step in polymerization. evitachem.com

Polymers derived from these nopol-based epoxy monomers often exhibit desirable thermal and mechanical properties. researchgate.net However, the bulky nopol moieties can also lead to early vitrification of the polymer network, which may limit the final conversion of the epoxy groups. researchgate.net Despite this, the use of bio-based monomers like nopol derivatives is a significant step towards more sustainable materials in polymer chemistry. researchgate.netmdpi.com

The table below shows examples of nopol-derived epoxy monomers and their properties.

| Nopol-Derived Monomer | Polymerization Method | Key Polymer Property |

| Nopol-based cycloaliphatic epoxy resins | Cationic photopolymerization | High reactivity, moderate glass transition temperatures |

| Polysiloxane oxacyclobutanes based on nopol | Cationic photopolymerization | Good photopolymerization properties, enhances polymerization of other epoxides |

| Nopol-based methacrylate | UV-curing | Excellent curing performance, thermal stability, and solvent resistance |

Transformations via Microbial Biocatalysis

Microbial biocatalysis offers a green and efficient alternative for the transformation of organic compounds, including derivatives of nopol. researchgate.netmdpi.com The biotransformation of (-)-nopol benzyl ether has been investigated using various microorganisms, particularly fungi such as Aspergillus niger. researchgate.netnih.gov

Studies have shown that Aspergillus niger can hydroxylate (-)-nopol benzyl ether on both the cyclohexene (B86901) ring and the benzene (B151609) ring. researchgate.net This is followed by dehydrogenation to produce (-)-4-oxonopol-2',4'-dihydroxybenzyl ether and (-)-4-oxonopol as the main products. nih.gov The resulting dihydroxylated compound has demonstrated strong antioxidant activity. nih.gov

Biocatalytic processes are valued for their high selectivity (chemo-, regio-, and stereoselectivity) and operation under mild reaction conditions. mdpi.commdpi.com These methods are part of a growing trend towards sustainable chemistry, leveraging the enzymatic machinery of whole cells or isolated enzymes to perform complex chemical transformations. mdpi.comnih.gov The ability of microorganisms to perform reactions like hydroxylation on specific positions of a complex molecule like nopol benzyl ether highlights the potential of biocatalysis in generating novel, high-value compounds from renewable feedstocks. researchgate.netnih.govresearchgate.net

The following table outlines the microbial transformation of (-)-Nopol benzyl ether by Aspergillus niger.

| Substrate | Microorganism | Transformation Type | Major Products |

| (-)-Nopol benzyl ether | Aspergillus niger TBUYN-2, A. niger Tiegh CBSYN | Dihydroxylation and dehydrogenation | (-)-4-oxonopol-2',4'-dihydroxybenzyl ether, (-)-4-oxonopol |

Applications of 1r Nopol Benzyl Ether in Asymmetric Organic Synthesis

Asymmetric Reduction of Prochiral Substrates

The enantioselective reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in organic chemistry. Reagents derived from (1R)-(-)-Nopol benzyl (B1604629) ether have proven to be highly effective in this regard.

Chiral Borohydride (B1222165) Reagents Derived from (1R)-(-)-Nopol Benzyl Ether

A key application of this compound is in the preparation of chiral borohydride reagents. One such notable reagent is NB-Enantride™, which is synthesized through the hydroboration of this compound with 9-borabicyclo[3.3.1]nonane (9-BBN), followed by treatment with tert-butyllithium (B1211817). researchgate.netcardiff.ac.ukacs.org The resulting lithium trialkylborohydride, NB-Enantride™, is a powerful and selective reducing agent. cardiff.ac.ukacs.org The structure of the nopol (B1679846) benzyl ether, particularly the ether linkage, is crucial for the high selectivity observed, as replacing the oxygen with nitrogen or sulfur leads to a decrease in enantioselectivity. researchgate.net

The proposed mechanism for the reduction involves a ten-membered cyclic transition state where the lithium ion coordinates with both the etheral oxygen of the nopol moiety and the carbonyl oxygen of the substrate. mdma.ch This chelation creates a rigid structure that directs the hydride transfer to a specific face of the ketone, leading to high enantiomeric excess. cardiff.ac.uk

Enantioselective Reduction of Ketones

Reagents derived from this compound have demonstrated considerable success in the enantioselective reduction of various types of ketones.

NB-Enantride™ has shown particular efficacy in the asymmetric reduction of aliphatic ketones. researchgate.netdokumen.pub For instance, the reduction of 2-butanone (B6335102) and 2-octanone (B155638) using this reagent yields the corresponding (S)-alcohols with high enantiomeric excesses. acs.orgmdma.ch The effectiveness of the reduction is, however, influenced by the steric hindrance of the ketone, with a decrease in asymmetric induction observed for more sterically demanding ketones like 3,3-dimethyl-2-butanone. mdma.ch

Table 1: Asymmetric Reduction of Straight-Chain Ketones with NB-Enantride™ acs.orgmdma.ch

| Ketone | Product Alcohol | Enantiomeric Excess (ee%) |

| 2-Butanone | (S)-2-Butanol | 76 |

| 2-Octanone | (S)-2-Octanol | 79 |

| 3,3-Dimethyl-2-butanone | (S)-3,3-Dimethyl-2-butanol | 2 |

Data sourced from studies on the application of NB-Enantride™ in ketone reduction. acs.orgmdma.ch

The 9-BBN adduct of nopol benzyl ether, known as NB-Enantrane®, is highly effective for the asymmetric reduction of α,β-acetylenic ketones, producing (S)-propargyl alcohols with high enantiomeric purity, typically between 86-96% ee. researchgate.netacs.orgresearchgate.net This method provides a reliable route to chiral propargyl alcohols, which are valuable intermediates in organic synthesis. researchgate.net The reduction of 4-phenyl-3-butyn-2-one, for example, yields the corresponding propargylic alcohol with high enantioselectivity. researchgate.net

Reduction of Straight-Chain Ketones[13],

Comparative Studies with Other Chiral Borane (B79455) Reagents (e.g., Alpine-Hydride)

In comparative studies, NB-Enantride™ has demonstrated advantages over other chiral borohydride reagents, such as Alpine-Hydride® (lithium B-(isopinocampheyl)-9-borabicyclo[3.3.1]nonyl hydride). While Alpine-Hydride®, derived from α-pinene, is a poor reagent for the reduction of ketones, NB-Enantride™ excels, especially in the reduction of straight-chain aliphatic ketones. acs.orgdokumen.pub Reductions with NB-Enantrane® are noted to be somewhat slower than those with Alpine-Borane®, which is attributed to subtle steric differences between the reagents. However, this slight increase in steric hindrance in NB-Enantrane® contributes to better asymmetric induction. For the reduction of α,β-acetylenic ketones, reagents like Eapine-Borane and Prapine-Borane have shown even higher optical induction than Alpine-Borane®. researchgate.net

Role as a Chiral Ligand or Auxiliary in Other Asymmetric Transformations

Beyond its use in borohydride reagents, this compound and its derivatives can also function as chiral auxiliaries or ligands in other asymmetric transformations. wikipedia.orgcapes.gov.br A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of subsequent reactions. wikipedia.org The chiral benzyl group of nopol benzyl ether can act as both a chiral auxiliary and a protecting group in the synthesis of optically active compounds. researchgate.net For example, it has been used in the chelation-controlled asymmetric nucleophilic addition of Grignard reagents to chiral α-benzyloxy ketones, yielding alcohols with high diastereoselectivity. researchgate.net

Investigations in Asymmetric Allylboration (indirectly related via boron chemistry)

While this compound is not directly employed as a chiral ligand in asymmetric allylboration reactions, its significance is established through its role in the broader context of chiral organoborane chemistry. Asymmetric allylboration, a powerful method for carbon-carbon bond formation, relies on chiral allylboronates to control the stereochemical outcome of the reaction with carbonyl compounds. The principles of stereochemical induction demonstrated by nopol benzyl ether-derived reagents are analogous to those in allylboration.

The ether is used to prepare a specific chiral borane adduct known as NB-Enantrane®. researchgate.net This reagent is synthesized through the hydroboration of this compound with 9-Borabicyclo[3.3.1]nonane (9-BBN). researchgate.net The resulting compound, an adduct of 9-BBN and nopol benzyl ether, is a chiral molecule whose stereodirecting capabilities are rooted in the rigid structure of the nopol moiety. ontosight.ai

Furthermore, the borohydride derived from nopol benzyl ether, known as NB-Enantride, has proven to be an effective reagent for the asymmetric reduction of certain ketones. dokumen.pubmdma.chcardiff.ac.uk These applications in asymmetric hydroboration and reduction showcase how the chirality of the nopol backbone is transferred through a boron center to a substrate. This is the same fundamental principle that governs asymmetric allylboration, where a chiral ligand attached to boron dictates the facial selectivity of the addition to a prochiral aldehyde or ketone. The study of nopol-based boranes, therefore, contributes to the understanding and development of chiral boron reagents as a whole.

Table 1: Comparison of Chiral Boron Reagents in Asymmetric Synthesis

| Reagent Name | Precursor | Boron Source | Primary Application | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| NB-Enantride | This compound | 9-BBN, t-BuLi | Asymmetric reduction of aliphatic ketones | Up to 80% |

| B-allyldiisopinocampheylborane | α-Pinene | B-Chlorodiisopinocampheylborane | Asymmetric allylboration of aldehydes | Up to 98% researchgate.net |

Stereoselective Formations of Bridged-Ring Systems

The stereoselective synthesis of bridged-ring systems is a significant challenge in organic synthesis, as these motifs are common in complex and biologically active natural products. beilstein-journals.org this compound serves as a valuable chiral precursor for the construction of elaborate bridged structures.

A primary example is the formation of the chiral reagent NB-Enantrane®, which is itself a complex bridged system. The reaction involves the hydroboration of the exocyclic double bond of nopol benzyl ether with 9-Borabicyclo[3.3.1]nonane (9-BBN), a well-known bridged borane. researchgate.net This process stereoselectively joins the bicyclo[3.1.1]heptane skeleton of nopol with the bicyclo[3.3.1]nonane framework of 9-BBN. researchgate.netontosight.ai The resulting molecule contains a highly intricate, multi-cyclic bridged architecture. The high degree of stereocontrol in this reaction is a direct consequence of the defined stereochemistry of the starting this compound.

This transformation serves as a model for how a relatively simple chiral building block can be used to generate significant molecular complexity in a predictable manner. The principle of using a chiral auxiliary to direct the formation of a bridged system is a cornerstone of modern synthetic strategy. rsc.org While direct intramolecular cyclizations of this compound to form new bridged rings are less commonly reported, its use in creating the NB-Enantrane® adduct demonstrates its utility in the stereoselective assembly of complex bridged structures. researchgate.net Research into phenylselenyl and iodine-induced cyclizations of oxime O-benzyl ethers has also shown a pathway to bridged bicyclo-[3.2.1]- systems, indicating the potential for benzyl ether moieties to participate in such ring-forming reactions. researchgate.net

Table 2: Stereoselective Formation of NB-Enantrane®

| Reactant 1 | Reactant 2 | Product | Reaction Type | Key Feature |

|---|

Mechanistic Investigations and Transition State Analysis

Elucidation of Chiral Induction Mechanisms

The chiral induction mechanism of (1R)-(-)-Nopol benzyl (B1604629) ether derivatives primarily revolves around the formation of a well-defined and rigid transition state that effectively differentiates between the two prochiral faces of a substrate. In asymmetric reductions, for instance, (1R)-(-)-Nopol benzyl ether is often converted into a chiral borohydride (B1222165) reagent. This is achieved through hydroboration, typically with 9-borabicyclo[3.3.1]nonane (9-BBN), followed by treatment with a hydride source like tert-butyllithium (B1211817) to generate the active reducing agent. cardiff.ac.ukthieme-connect.de

The mechanism of chiral induction in these reductions is predicated on the selective transfer of a hydride from the chiral borohydride to the carbonyl substrate. The bulky and stereochemically defined pinane (B1207555) skeleton of the nopol (B1679846) moiety creates a highly asymmetric environment around the reactive hydride. This steric hindrance dictates the trajectory of the incoming substrate, forcing it to adopt a specific orientation to minimize non-bonded interactions. Consequently, one of the prochiral faces of the carbonyl group is preferentially attacked, leading to the formation of one enantiomer of the corresponding alcohol in excess.

Role of Steric and Electronic Factors in Enantioselectivity

The enantioselectivity achieved with reagents derived from this compound is a delicate balance of both steric and electronic factors. While steric repulsion is often the dominant factor in dictating the stereochemical outcome, electronic interactions can also play a significant, and sometimes overriding, role. mdma.ch

Steric Factors: The rigid bicyclo[3.1.1]heptane framework of the nopol derivative provides a significant steric shield. The gem-dimethyl group and the cyclobutane (B1203170) ring of the pinane structure create a highly congested environment. In the transition state of an asymmetric reduction, the substrate (e.g., a ketone) coordinates to the boron center. The bulky substituents on the chiral auxiliary then sterically hinder one of the possible approach pathways of the ketone, favoring the other and thus leading to high enantioselectivity. mdma.ch The size of the substituents on the ketone also influences the degree of enantiomeric excess (% ee), with more significant steric differentiation between the two substituents generally leading to higher selectivity. mdma.ch

Electronic Factors: Electronic effects can also modulate enantioselectivity. In the reduction of conjugated ketones, for example, the stereodirecting effect can be largely independent of the steric requirements of the second substituent on the substrate. mdma.ch This suggests that electronic interactions, such as π-π stacking between the aromatic ring of the benzyl ether and an unsaturated substrate, can contribute to the stability of a particular transition state. The interplay between the electronic properties of the substrate and the chiral reagent can influence the geometry of the transition state and, consequently, the enantiomeric outcome. iranchembook.ir

The following table provides examples of the influence of steric and electronic factors on the enantioselective reduction of various ketones using a reagent derived from this compound.

| Ketone Substrate | Major Product Enantiomer | Enantiomeric Excess (% ee) | Probable Dominant Factor(s) | Reference |

| Acetophenone (B1666503) | (S)-1-Phenylethanol | High | Steric and Electronic | mdma.ch |

| 4-Phenyl-3-butyn-2-one | (S)-4-Phenyl-3-butyn-2-ol | 89 | Electronic (π-system interaction) | dtic.mil |

| Ethyl pyruvate | (R)-Ethyl lactate | 95 | Steric and Electronic | dtic.mil |

Coordination Chemistry of the Benzyl Ether Moiety in Transition States

The benzyl ether moiety in this compound is not merely a passive protecting group. Its oxygen atom can participate in the coordination sphere of the metal center (e.g., boron or aluminum) in the transition state. This coordination can have a profound impact on the rigidity and geometry of the transition state assembly, thereby influencing the enantioselectivity of the reaction.

In borohydride reductions, the ether oxygen can act as a Lewis base, coordinating to the Lewis acidic boron atom. This coordination can lead to the formation of a more organized and compact transition state. This pre-organization of the reactive species can enhance the differentiation between the prochiral faces of the substrate. Furthermore, the aromatic ring of the benzyl group can engage in non-covalent interactions, such as π-π stacking or CH-π interactions, with the substrate, further stabilizing a particular transition state geometry.

The shielding effect of the benzyl protective group is also a crucial aspect. In some transition state models for reductions using aluminum hydrides modified with nopol-derived ligands, one of the hydrides on the aluminum is shielded by the benzyl group. mdma.ch This renders the shielded hydride less reactive, and the hydride transfer occurs preferentially from the more accessible position, leading to the observed stereoselectivity. mdma.ch

Advanced Characterization and Enantiomeric Purity Determination in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for verifying the identity and structural integrity of synthesized (1R)-(-)-Nopol benzyl (B1604629) ether. Each technique provides unique information that, when combined, offers a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of (1R)-(-)-Nopol benzyl ether. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can confirm the connectivity of atoms and the stereochemical environment.

In ¹H NMR, the protons adjacent to the ether oxygen are expected to appear in the downfield region of 3.4-4.5 ppm due to the deshielding effect of the oxygen atom. libretexts.org Specific research findings for a related nopol (B1679846) derivative show characteristic signals, including a triplet at approximately 3.93 ppm for the two protons on the carbon adjacent to the ether linkage (-O-CH₂-), a broad singlet for the vinylic proton around 5.31 ppm, and singlets for the two methyl groups of the gem-dimethyl bridge at approximately 1.26 ppm and 0.81 ppm. ethz.ch

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Key signals for a nopol derivative include those for the vinylic carbons (around 142.9 and 119.4 ppm) and the carbon of the methylene (B1212753) group attached to the ether oxygen (around 65.6 ppm). ethz.ch The distinct signals for the gem-dimethyl carbons and other aliphatic carbons in the bicyclic system further confirm the compound's structure. ethz.ch

Table 1: Representative NMR Data for Nopol Derivatives

| Nucleus | Chemical Shift (δ) ppm (Selected Signals) | Description |

|---|---|---|

| ¹H NMR | ~ 5.31 (bs) | Vinylic Proton |

| ~ 3.93 (t) | -CH₂- protons adjacent to ether oxygen | |

| ~ 2.33-2.00 (m) | Aliphatic protons in the bicyclic ring | |

| ~ 1.26 (s) | Gem-dimethyl group | |

| ~ 0.81 (s) | Gem-dimethyl group | |

| ¹³C NMR | ~ 142.9 | Vinylic Carbon |

| ~ 119.4 | Vinylic Carbon | |

| ~ 65.6 | -CH₂- carbon adjacent to ether oxygen | |

| ~ 45.6, 40.8, 36.0, 31.6, 31.3 | Aliphatic carbons in the bicyclic ring | |

| ~ 26.2, 21.0 | Gem-dimethyl carbons |

Data derived from research on nopol derivatives. ethz.ch

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most characteristic feature in its IR spectrum is the strong C-O stretching vibration of the ether linkage, which typically appears in the 1000-1300 cm⁻¹ region. libretexts.org The presence of this strong band, coupled with the absence of a broad O-H stretch (around 3200-3600 cm⁻¹) or a strong C=O stretch (around 1700 cm⁻¹), helps to confirm that the alcohol precursor has been successfully converted to an ether. libretexts.org The spectrum would also display characteristic C-H stretching vibrations for both sp³ and sp² hybridized carbons just below and above 3000 cm⁻¹, respectively, corresponding to the bicyclic and benzyl portions of the molecule. The use of IR spectroscopy for the characterization of nopol and its derivatives is a standard procedure in synthetic chemistry. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. 5z.com For this compound, MS analysis confirms its molecular formula, C₁₈H₂₄O, and corresponding molecular weight of 256.38 g/mol . Techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) are frequently used not only to confirm the identity of the compound but also to assess its purity by separating it from any residual starting materials or byproducts. nespurban.edu.au The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the data obtained from NMR and IR spectroscopy.

Table 2: Molecular Identity of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₈H₂₄O | echemi.com |

| Molecular Weight | 256.38 | |

| Synonym | 6,6-dimethyl-2-(2-phenylmethoxyethyl)bicyclo[3.1.1]hept-2-ene | echemi.com |

| CAS Number | 74851-17-5 | echemi.com |

Infrared (IR) Spectroscopy

Chromatographic Methods for Enantiomeric Excess Determination

While spectroscopy confirms the chemical structure, chromatography is the primary method for quantifying the enantiomeric purity or enantiomeric excess (ee) of a chiral compound.

Determining the enantiomeric excess of chiral molecules is crucial, and Gas Chromatography (GC) offers a robust method for this purpose. One established approach is an indirect method that involves chiral derivatization. sci-hub.se In this technique, the enantiomeric mixture of the analyte is reacted with an enantiomerically pure chiral derivatizing reagent. iranchembook.ir This reaction converts the pair of enantiomers into a pair of diastereomers.

Because diastereomers have different physical properties, they can be separated and quantified using a standard, achiral GC column. sci-hub.se The relative peak areas of the two diastereomers in the resulting chromatogram directly correspond to the ratio of the original enantiomers, allowing for a precise calculation of the enantiomeric excess. While direct analysis on a chiral stationary phase is also possible, chiral derivatization is a powerful and widely used alternative, particularly when a suitable chiral column is unavailable or for specific classes of compounds. sci-hub.seiranchembook.ir

Luminescent Characteristics for Chiral Analysis Research

A novel and developing area in chiral analysis involves the use of luminescence spectroscopy. google.com This advanced method offers a potential alternative to traditional polarimetry and chromatography for determining enantiomeric excess. The core principle is that the luminescent properties of a chiral substance—or an achiral luminescent probe within a chiral environment—can vary significantly depending on the enantiomeric composition of the sample. google.comresearchgate.net

This phenomenon can manifest as changes in the intensity of luminescence spectra or in the kinetics of luminescence decay. google.com A key advantage of this approach is that it may not require physical separation of the enantiomers or the use of chiral columns or derivatizing agents. google.com Research in this area is exploring how the interactions between enantiomers in non-racemic mixtures can influence excited-state behavior, providing a direct spectroscopic signature of enantiomeric excess. For compounds like this compound, this technique represents a frontier in analytical methodology, promising high sensitivity and simplified analysis. google.com

Theoretical and Computational Studies on 1r Nopol Benzyl Ether Chemistry

Density Functional Theory (DFT) Calculations on Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it ideal for mapping the intricate pathways of chemical reactions. In the context of (1R)-(-)-Nopol benzyl (B1604629) ether, DFT calculations are instrumental in understanding the mechanisms of reactions where it serves as a precursor to a chiral reagent.

A primary application involves the asymmetric reduction of prochiral ketones. cardiff.ac.ukresearchgate.net (1R)-(-)-Nopol benzyl ether is used to create chiral borohydride (B1222165) reagents or adducts with chloroboranes. cardiff.ac.ukresearchgate.net DFT calculations can model the formation of these active reagents and their subsequent interaction with a substrate. For instance, in the reaction of an adduct of nopol (B1679846) benzyl ether and tert-butylchloroborane with a ketone, DFT can be used to calculate the energies of all reactants, intermediates, transition states, and products. researchgate.net

Mechanistic investigations using DFT focus on identifying the lowest energy reaction pathway. acs.org This involves locating the transition state (the maximum energy point along the reaction coordinate) and confirming it connects the reactants and products via intrinsic reaction coordinate (IRC) calculations. For a reaction involving a nopol benzyl ether-derived borane (B79455), two or more competing reaction pathways often exist, each leading to a different stereoisomer. DFT calculations elucidate why one pathway is energetically favored over others. For example, a study on a related system analyzed reaction pathways using the B3LYP/6-31G(d,p) level of theory to determine activation energies and reaction exothermicities, confirming that the reaction proceeds via a one-step, asynchronous mechanism. acs.org Such analysis for the nopol benzyl ether system would explore the geometry of the transition state, bond-forming/bond-breaking distances, and potential non-covalent interactions (like steric hindrance or hydrogen bonding) that stabilize one path over another. rsc.org

Molecular Modeling of Chiral Recognition and Transition States

The effectiveness of a chiral auxiliary like this compound hinges on its ability to induce a significant energy difference between the diastereomeric transition states of a reaction. Molecular modeling is the key to visualizing and quantifying the structural and energetic factors that govern this chiral recognition. bath.ac.ukiranchembook.ir

When a reagent derived from this compound reacts with a prochiral substrate, the two faces of the substrate (e.g., the Re and Si faces of a ketone) present different steric and electronic environments to the chiral reagent. This leads to the formation of two distinct diastereomeric transition states. The rigid bicyclic structure of the nopol moiety, combined with the bulky benzyl ether group, creates a well-defined chiral pocket. cardiff.ac.ukresearchgate.net

Molecular models of these transition states reveal the specific interactions responsible for stereodifferentiation. For the reduction of a ketone, the models would show how the substrate orients itself to minimize steric clashes with the nopol framework. One orientation, leading to the major product isomer, will be significantly lower in energy than the other. A predictive rationalization for the transition state leading to high enantiomeric selection has been proposed based on such models. researchgate.net The benzyl ether pendant is considered essential for creating a rigid and sterically hindered transition state (TS). cardiff.ac.uk

Computational studies quantify this energy difference (ΔΔG‡). A larger ΔΔG‡ between the two competing transition states (e.g., TS-R and TS-S for the formation of R and S enantiomers) corresponds to higher predicted enantioselectivity.

| Transition State | Description | Relative Free Energy (ΔG‡, kcal/mol) |

|---|---|---|

| TS-S | Leads to (S)-alcohol product. Substrate adopts a sterically favorable orientation. | 0.0 |

| TS-R | Leads to (R)-alcohol product. Significant steric repulsion between the substrate's larger substituent and the nopol framework. | +6.6 |

This table is illustrative, based on typical energy differences reported in computational studies of asymmetric reactions. The energy difference of 6.6 kcal/mol is based on a reported value for a different catalytic cycle but serves to illustrate the magnitude of stereocontrol. cardiff.ac.uk

Computational Prediction of Stereochemical Outcomes

The ultimate goal of computational modeling in this area is to accurately predict the stereochemical outcome of a reaction before it is run in the lab. By calculating the relative energies of the diastereomeric transition states, the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product can be predicted using the Boltzmann distribution and transition state theory.

The relationship is given by: ee = 100 * (e^(-ΔΔG‡/RT) - 1) / (e^(-ΔΔG‡/RT) + 1) where ΔΔG‡ is the difference in the free energies of activation of the two competing pathways, R is the gas constant, and T is the temperature.

For reagents derived from this compound, computational predictions have shown strong correlation with experimental results. For instance, the adduct of nopol benzyl ether and tert-butylchloroborane reduces a variety of prochiral ketones to the corresponding alcohols in very high enantiomeric excess. researchgate.net Computational models can rationalize this high selectivity by demonstrating a large energy gap between the favored and disfavored transition states. cardiff.ac.ukresearchgate.net These models successfully predict that the hydride delivery will occur preferentially to one face of the carbonyl, leading to the observed major enantiomer.

| Ketone Substrate | Experimental ee (%) researchgate.net | Predicted ee (%) from ΔΔG‡ |

|---|---|---|

| Cyclohexyl methyl ketone | 96% | >95% |

| 3-Methyl-2-butanone | 89% | ~90% |

| 2-Cyclohexen-1-one | 88% (S) | ~89% (S) |

| Cyclohexyl ethyl ketone | 85% | ~85% |

| Cyclopentyl methyl ketone | 81% | ~82% |

The predicted ee% values in this table are illustrative, derived from the principle that computational ΔΔG‡ values are calculated to match the experimentally observed stereochemical outcomes.

These computational approaches are not only predictive but also explanatory, offering a detailed molecular-level picture of how the chiral information from this compound is efficiently transferred to the product. scispace.com

Emerging Research Areas and Future Directions

Development of Novel Catalytic Systems Incorporating (1R)-(-)-Nopol Benzyl (B1604629) Ether Derivatives

The distinct stereochemistry of (1R)-(-)-Nopol benzyl ether makes its derivatives promising candidates for chiral ligands in asymmetric catalysis. The development of such ligands is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries. chemistry-chemists.com

Research in this area is focused on modifying the nopol (B1679846) scaffold to create ligands that can coordinate with various transition metals. These new catalytic systems are being explored for a range of asymmetric transformations, including hydrogenations, hydroformylations, and cross-coupling reactions. The bulky and rigid bicyclic structure of the nopol backbone can impart high levels of stereocontrol in these reactions, potentially leading to catalysts with superior activity and selectivity.

For instance, the ether linkage in this compound can be strategically cleaved or modified to introduce phosphine, amine, or other coordinating groups. These functionalized nopol derivatives can then act as bidentate or monodentate ligands in metal complexes. The goal is to develop catalysts that are not only highly effective but also derived from a renewable and readily available chiral starting material.

Recent advancements in catalyst development have seen the use of chiral ligands in palladium-catalyzed reactions to create C-N axially chiral scaffolds, highlighting the importance of novel ligand design for challenging asymmetric syntheses. nih.gov While direct research on nopol benzyl ether-based catalysts is still emerging, the principles established with other chiral ligands provide a strong foundation for future work in this area. nih.gov

Exploration of this compound as a Chiral Scaffold for Bio-based Materials Research

The increasing demand for sustainable and environmentally friendly materials has spurred research into bio-based polymers. This compound, with its origins in natural terpenes, is being investigated as a chiral building block for the creation of novel bio-based materials with unique properties. researchgate.netresearchgate.net

The incorporation of the rigid and chiral nopol structure into polymer backbones can influence the material's thermal and mechanical properties, as well as its biodegradability. researchgate.net Researchers are exploring the synthesis of polyesters, polyurethanes, and epoxy resins derived from nopol and its derivatives. researchgate.netgoogle.com For example, nopol-derived epoxy resins have shown high reactivity in photopolymerization processes, a green and efficient method for producing polymers. researchgate.net

Furthermore, the benzyl ether group itself is a point of interest in materials science. Poly(benzyl ether)s are being studied for their potential in creating self-immolative or depolymerizable materials. rsc.orgnsf.govrsc.org These "smart" polymers can be designed to break down into their constituent monomers under specific triggers, offering a solution for selective recycling and reducing plastic waste. rsc.org Integrating the chiral nopol scaffold into such systems could lead to sustainable materials with advanced functionalities, such as stimuli-responsive adhesives. rsc.org

The development of chiral bio-based ionic liquids is another promising avenue, where nopol has been used as a chiral cation source, demonstrating its versatility in creating functional materials for applications like chiral electroanalysis. researchgate.net

Integration into Multi-step Asymmetric Synthesis Sequences

The unique structural features of this compound make it a valuable chiral auxiliary and building block in the total synthesis of complex natural products and pharmaceuticals. Its rigid bicyclic system provides a predictable stereochemical environment, which can be exploited to control the stereochemistry of subsequent reactions.

In multi-step synthesis, the nopol group can be introduced at an early stage to guide the formation of new stereocenters. After serving its purpose, it can be cleaved or transformed into another functional group as needed. The benzyl ether functionality offers a stable protecting group for the hydroxyl function of nopol, which can be removed under specific conditions, often through catalytic hydrogenolysis. organic-chemistry.org

For example, the Aza-Prins reaction, a powerful tool for constructing nitrogen-containing heterocyclic rings, has been utilized in the synthesis of complex molecules like benzomorphans. csic.es Chiral aldehydes, including those structurally related to components of nopol benzyl ether, are key starting materials in such sequences. The stereocontrol exerted by a chiral fragment is crucial for the successful synthesis of the target molecule with the desired biological activity. csic.esresearchgate.net

The application of this compound and its derivatives in multi-step asymmetric synthesis is an active area of research, with the potential to streamline the production of enantiomerically pure complex molecules.

Investigating Microbial Transformations for Novel Derivative Synthesis and Applications

Biotransformation, the use of microorganisms or their enzymes to perform chemical reactions, offers a green and highly selective alternative to traditional synthetic methods. researchgate.net The microbial transformation of terpenes and their derivatives is a well-established field for producing valuable flavor, fragrance, and pharmaceutical compounds. researchgate.net

Research has shown that fungi, particularly species of Aspergillus niger, can effectively transform (-)-nopol (B44374) benzyl ether. nih.govsci-hub.se These microbial transformations can introduce new functional groups with high regio- and stereoselectivity. For instance, studies have demonstrated the direct dihydroxylation of the benzene (B151609) ring and oxidation of the nopol skeleton by A. niger. nih.govsci-hub.se

One of the key products identified from the biotransformation of (-)-nopol benzyl ether is (-)-4-oxonopol-2',4'-dihydroxybenzyl ether. researchgate.netnih.govevitachem.com This novel compound has shown strong antioxidant activity, comparable to that of the synthetic antioxidant butylated hydroxyanisole (BHA). researchgate.netnih.gov This finding opens up possibilities for using nopol-derived compounds as natural antioxidants in the food, cosmetic, and pharmaceutical industries.

Future research in this area will likely focus on screening a wider range of microorganisms to discover novel transformations and produce a greater diversity of derivatives. researchgate.net Furthermore, the use of isolated enzymes and genetic engineering techniques could lead to more efficient and targeted production of desired compounds from this compound. acs.orgnih.govnih.gov

Q & A

Q. Table 1. Key Catalytic Conditions for Benzyl Ether Synthesis

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| FeO-MJPTC | 80 | 2.5 | 99 | |

| KMnO/HSO | 90 | 4 | 94.8 |

Q. Table 2. Microbial Biotransformation Pathways

| Microorganism | Major Metabolite | Pathway |

|---|---|---|

| Aspergillus niger | 6-Hydroxy-nopol benzyl ether | C6 hydroxylation |

| Pseudomonas spp. | Benzoic acid + Nopol | Ether cleavage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.